1-[(4-Methylphenyl)sulfanylmethyl]piperidine; 4-nitrobenzoyl chloride
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Overview
Description
1-[(4-Methylphenyl)sulfanylmethyl]piperidine and 4-nitrobenzoyl chloride are two distinct chemical compounds. The former is a piperidine derivative, while the latter is an acyl chloride. Piperidine derivatives are known for their wide range of applications in pharmaceuticals and organic synthesis . 4-nitrobenzoyl chloride is commonly used as a reagent in organic synthesis, particularly in the preparation of various esters and amides .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-[(4-Methylphenyl)sulfanylmethyl]piperidine can be synthesized through a multi-step process involving the reaction of piperidine with 4-methylbenzenesulfonyl chloride under basic conditions . The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the desired product.
4-nitrobenzoyl chloride is prepared by the nitration of benzoyl chloride using a mixture of concentrated sulfuric acid and nitric acid . The reaction is exothermic and requires careful temperature control to avoid decomposition of the product.
Industrial Production Methods
Industrial production of 1-[(4-Methylphenyl)sulfanylmethyl]piperidine involves large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity . Similarly, 4-nitrobenzoyl chloride is produced in bulk using industrial nitration reactors with stringent safety measures to handle the exothermic nature of the reaction .
Chemical Reactions Analysis
Types of Reactions
1-[(4-Methylphenyl)sulfanylmethyl]piperidine undergoes various chemical reactions, including:
Substitution: It can participate in nucleophilic substitution reactions, where the piperidine ring can be functionalized with different substituents.
4-nitrobenzoyl chloride primarily undergoes:
Acylation: It reacts with alcohols and amines to form esters and amides, respectively.
Reduction: The nitro group can be reduced to an amine using reducing agents like iron and hydrochloric acid.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Substitution: Various nucleophiles like amines, alcohols.
Acylation: Alcohols, amines, pyridine as a base.
Reduction: Iron, hydrochloric acid.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Substitution: Functionalized piperidine derivatives.
Acylation: Esters, amides.
Reduction: Amines.
Scientific Research Applications
1-[(4-Methylphenyl)sulfanylmethyl]piperidine is used in medicinal chemistry for the development of pharmaceuticals, particularly as intermediates in the synthesis of drugs targeting the central nervous system . It is also used in the synthesis of various organic compounds with potential biological activity .
4-nitrobenzoyl chloride is widely used in organic synthesis as a reagent for the preparation of esters and amides . It is also used in the synthesis of dyes, pigments, and pharmaceuticals .
Mechanism of Action
The mechanism of action of 1-[(4-Methylphenyl)sulfanylmethyl]piperidine involves its interaction with specific molecular targets in the central nervous system, potentially modulating neurotransmitter activity . The exact pathways and targets are still under investigation.
4-nitrobenzoyl chloride acts as an acylating agent, reacting with nucleophiles to form esters and amides. The nitro group can also participate in redox reactions, influencing the reactivity of the compound .
Comparison with Similar Compounds
Similar Compounds
Piperidine Derivatives: Piperine, Evodiamine, Matrine, Berberine, Tetrandine.
Acyl Chlorides: Benzoyl chloride, acetyl chloride, propionyl chloride.
Uniqueness
1-[(4-Methylphenyl)sulfanylmethyl]piperidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties . 4-nitrobenzoyl chloride is unique for its combination of a nitro group and an acyl chloride functional group, making it a versatile reagent in organic synthesis .
Properties
CAS No. |
7249-48-1 |
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Molecular Formula |
C20H23ClN2O3S |
Molecular Weight |
406.9 g/mol |
IUPAC Name |
1-[(4-methylphenyl)sulfanylmethyl]piperidine;4-nitrobenzoyl chloride |
InChI |
InChI=1S/C13H19NS.C7H4ClNO3/c1-12-5-7-13(8-6-12)15-11-14-9-3-2-4-10-14;8-7(10)5-1-3-6(4-2-5)9(11)12/h5-8H,2-4,9-11H2,1H3;1-4H |
InChI Key |
FJHZCTHZJUERHJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)SCN2CCCCC2.C1=CC(=CC=C1C(=O)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
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